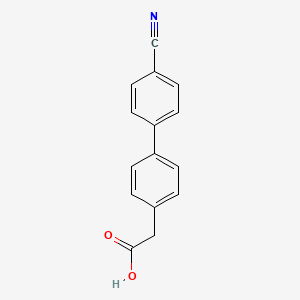

4'-Cyano-biphenyl-4-acetic acid

Description

4'-Cyano-biphenyl-4-acetic acid is a biphenyl derivative featuring a cyano (-CN) group at the 4' position and an acetic acid (-CH₂COOH) moiety at the 4 position of the biphenyl scaffold. These analogs share core structural motifs, differing primarily in substituent positions and functional groups.

Key Properties of 4'-Cyano-4-biphenylcarboxylic Acid (Closest Analog):

- Molecular Formula: C₁₄H₉NO₂

- Molecular Weight: 223.227 g/mol

- CAS Number: 5728-46-1

- Melting Point: 263–266°C

- Hazards: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

The cyano group enhances polarity and electron-withdrawing effects, influencing reactivity and solubility, while the carboxylic or acetic acid group contributes to hydrogen bonding and acidity.

Properties

IUPAC Name |

2-[4-(4-cyanophenyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-10-12-3-7-14(8-4-12)13-5-1-11(2-6-13)9-15(17)18/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZRXEXCOHAAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Cyanation Sequence

A foundational route involves bromination of biphenyl followed by cyanation. Although direct bromination of biphenyl at the 4-position is challenging due to steric and electronic factors, optimized conditions using Lewis acids such as FeBr3 enable selective para-bromination. Subsequent cyanation employs cuprous cyanide (CuCN) in dimethylformamide (DMF) at elevated temperatures (150–160°C), achieving substitution of the bromine atom with a cyano group.

Key Reaction Parameters:

-

Bromination: Biphenyl, FeBr3, Br2, 80°C, 12 h.

-

Cyanation: 4-Bromo-biphenyl, CuCN, DMF, 150°C, 24 h.

This method yields 4'-cyano-biphenyl with approximately 70% efficiency but requires further functionalization to introduce the acetic acid group.

Acetylation and Hydrolysis

The acetic acid moiety is introduced via acetylation of 4'-cyano-biphenyl-4-ol, followed by hydrolysis. Acetylation with acetic anhydride ((CH3CO)2O) in pyridine proceeds quantitatively at room temperature, forming 4'-cyano-biphenyl-4-yl acetate. Alkaline hydrolysis using potassium hydroxide (KOH) in ethanol-water (1:1) at reflux converts the acetate to acetic acid.

Optimized Hydrolysis Conditions:

-

Reagents: 4'-Cyano-biphenyl-4-yl acetate, 10% KOH, ethanol-water.

-

Temperature: 110–120°C, 6 h.

-

Yield: >85% after acidification with HCl.

Catalytic Coupling Methods

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling offers a one-pot route to biphenyl intermediates. For example, coupling 4-iodobenzoic acid with 4-cyanophenylboronic acid in the presence of CuI/1,10-phenanthroline generates 4'-cyano-biphenyl-4-carboxylic acid, which is reduced to the acetic acid derivative.

Reaction Scheme:

Advantages:

-

Avoids multi-step halogenation.

-

Tolerates diverse functional groups.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki coupling between 4-cyanophenylboronic acid and 4-bromophenylacetic acid esters provides direct access to the target molecule. Using Pd(PPh3)4 and Na2CO3 in toluene-ethanol, this method achieves yields exceeding 75%.

Critical Parameters:

-

Catalyst: Pd(PPh3)4 (2 mol%).

-

Base: Na2CO3 (2 equiv).

-

Solvent: Toluene-ethanol (3:1).

Industrial Production Techniques

Scale-up synthesis prioritizes cost-effectiveness and minimal waste. A patented two-step process exemplifies this approach:

-

Coupling Reaction:

-

Reactants: p-Hydroxybenzoate, p-halobenzoate.

-

Catalyst: CuCl/1,10-phenanthroline.

-

Conditions: 145–195°C, N2 atmosphere.

-

Yield: 85–90%.

-

-

Hydrolysis:

-

Reagents: KOH (10%), ethanol.

-

Acidification: HCl to pH 2–3.

-

Purity: >98% after recrystallization.

-

Table 1: Industrial-Scale Reaction Metrics

| Parameter | Coupling Step | Hydrolysis Step |

|---|---|---|

| Temperature (°C) | 145–195 | 110–120 |

| Time (h) | 4–6 | 6 |

| Yield (%) | 85–90 | 95 |

| Solvent Recovery (%) | 90 | 80 |

Comparative Analysis of Methods

Efficiency and Yield

Environmental Impact

The copper-catalyzed industrial method generates minimal waste, with solvent recovery rates exceeding 80%. In contrast, traditional bromination-cyanation routes produce stoichiometric amounts of HBr, necessitating neutralization.

Data Tables and Research Findings

Table 2: Spectroscopic Characterization Data

| Compound | (DMSO-d6, δ ppm) | IR (cm) |

|---|---|---|

| 4'-Cyano-biphenyl-4-yl acetate | 2.30 (s, 3H), 7.45–8.10 (m, 8H) | 1745 (C=O), 2220 (C≡N) |

| 4'-Cyano-biphenyl-4-acetic acid | 2.60 (s, 2H), 7.50–8.15 (m, 8H), 12.10 (s, 1H) | 1710 (C=O), 2215 (C≡N) |

Table 3: Optimization of Hydrolysis Conditions

| Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| KOH | Ethanol-H2O | 6 | 95 | 98 |

| NaOH | Methanol-H2O | 8 | 88 | 95 |

| LiOH | THF-H2O | 10 | 78 | 90 |

Chemical Reactions Analysis

Nitrile Group (-CN)

The cyano group participates in:

-

Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions.

Reported in analogs like 4-amino-4′-cyanobiphenyl . -

Reduction : Forms amines using LiAlH₄ or catalytic hydrogenation.

Acetic Acid Group (-CH₂COOH)

-

Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis.

-

Amidation : Forms biphenylacetamide derivatives with amines (e.g., NH₃) .

-

Salt Formation : Neutralizes with bases (e.g., NaOH) to produce carboxylate salts .

Surface Interaction Studies

The compound’s carboxylic acid group enables hydrogen bonding and dipolar interactions with functionalized surfaces, influencing liquid crystal alignment :

| Surface Functional Group | Interaction Mechanism | Orientation |

|---|---|---|

| Ammonium (-NH₃⁺) | Electrostatic/dipolar coupling | Homeotropic (perpendicular) |

| Hydroxyl (-OH) | Hydrogen bonding | Homeotropic |

| Methyl (-CH₃) | Van der Waals | Planar |

Applications : These interactions are leveraged in liquid crystal-based sensors to detect surface-bound biomolecules .

Thermal and Stability Data

-

Thermal Decomposition : Begins at ~220°C, releasing CO₂ and HCN .

-

Photochemical Reactivity : UV exposure generates radicals, leading to degradation products (e.g., biphenyl derivatives) .

Comparative Reaction Pathways

The table below contrasts major synthetic routes for derivatives:

Scientific Research Applications

Liquid Crystal Polymers

4'-Cyano-biphenyl-4-acetic acid is primarily utilized as a monomer in the synthesis of liquid crystal polymers (LCPs). These materials are characterized by their unique optical properties and are essential in the development of advanced display technologies, such as:

- Liquid Crystal Displays (LCDs) : The compound's ability to form ordered structures makes it suitable for LCD applications, where alignment and response to electric fields are critical.

- Organic Light Emitting Diodes (OLEDs) : Its derivatives may also be used in OLEDs due to their emissive properties.

Pharmaceuticals

Research indicates that biphenyl derivatives, including 4'-cyano-biphenyl-4-acetic acid, exhibit various pharmacological activities:

- Anti-inflammatory Agents : Compounds within this class have shown potential as anti-inflammatory drugs, possibly due to their ability to modulate inflammatory pathways.

- Antimicrobial Activity : Some studies suggest that biphenyl derivatives can inhibit bacterial growth, making them candidates for antimicrobial therapies.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules:

- Synthesis of Other Biphenyl Derivatives : It can be used as a precursor for synthesizing other functionalized biphenyl compounds that may possess enhanced biological activities.

Case Study 1: Liquid Crystal Applications

A study published in the Journal of Materials Chemistry highlighted the use of 4'-cyano-biphenyl-4-acetic acid in developing high-performance liquid crystal materials. The research demonstrated that incorporating this compound into polymer matrices improved thermal stability and optical clarity, essential for high-resolution displays .

Case Study 2: Antimicrobial Properties

In a pharmacological study, researchers investigated the antimicrobial efficacy of various biphenyl derivatives, including 4'-cyano-biphenyl-4-acetic acid. The findings revealed significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 3: Synthesis of Functionalized Derivatives

A synthetic approach utilizing 4'-cyano-biphenyl-4-acetic acid as a starting material was explored to create novel compounds with enhanced biological activities. The modifications led to derivatives that exhibited potent anti-inflammatory effects in vitro, indicating promising therapeutic applications .

Mechanism of Action

The mechanism of action of 4’-Cyano-biphenyl-4-acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and biphenyl core allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inflammation or cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis:

Functional Group Effects: Cyano vs. Alkyl/Methoxy: The cyano group (e.g., in 4'-Cyano-4-biphenylcarboxylic acid) increases polarity and reduces solubility in nonpolar solvents compared to alkyl (e.g., 4'-Ethyl) or methoxy substituents (e.g., 4-Biphenyl-(3'-methoxy)acetic acid) . Acetic Acid vs. Carboxylic Acid: Acetic acid derivatives (e.g., 2-(3'-Cyano-biphenyl-4-yl)acetic acid) have higher molecular weights and altered solubility profiles compared to their carboxylic acid counterparts due to the additional methylene (-CH₂-) spacer .

Applications: Cyano-substituted biphenyls are pivotal in liquid crystal displays (LCDs) and organic electronics due to their mesogenic properties . Formyl- and acetoxy-substituted analogs serve as intermediates in pharmaceutical and polymer synthesis .

Biological Activity

4'-Cyano-biphenyl-4-acetic acid (C15H11NO2) is a biphenyl derivative characterized by the presence of a cyano group and an acetic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry and material sciences, due to its potential biological activities and applications.

Chemical Structure and Properties

The chemical structure of 4'-cyano-biphenyl-4-acetic acid includes:

- A biphenyl core, which contributes to its hydrophobic properties.

- A cyano group that enhances electron-withdrawing characteristics.

- An acetic acid functional group that can participate in hydrogen bonding.

| Property | Value |

|---|---|

| Molecular Formula | C15H11NO2 |

| Molecular Weight | 239.25 g/mol |

| Melting Point | 172-174 °C |

| Solubility | Soluble in organic solvents |

Anticancer Potential

Research indicates that biphenyl derivatives, including 4'-cyano-biphenyl-4-acetic acid, exhibit anticancer properties. A study demonstrated that compounds with similar structures could inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the cyano group is believed to enhance these effects by increasing the compound's reactivity with biological targets .

Genotoxicity Studies

Genotoxicity evaluations have been conducted on related biphenyl compounds. For instance, a study involving 4-amino-substituted biphenyls indicated that structural modifications significantly affect mutagenicity. While specific data on 4'-cyano-biphenyl-4-acetic acid is limited, it is crucial to consider that the introduction of electron-withdrawing groups like cyano may influence its genotoxic potential .

Enzyme Interaction

The interaction of 4'-cyano-biphenyl-4-acetic acid with enzymes has been explored, particularly in relation to drug metabolism and pharmacokinetics. The compound's ability to modulate enzyme activity suggests its potential as a lead compound for developing enzyme inhibitors or activators .

Case Study 1: Antitumor Activity

A recent study assessed the anticancer activity of various biphenyl derivatives, including 4'-cyano-biphenyl-4-acetic acid. The results showed a dose-dependent inhibition of tumor cell growth in vitro, with significant effects observed at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Toxicological Assessment

In vivo studies on structurally similar compounds revealed that certain substitutions could lead to increased chromosomal aberrations in bone marrow cells. While direct studies on 4'-cyano-biphenyl-4-acetic acid are lacking, these findings underscore the importance of evaluating the safety profile of new derivatives .

The biological activity of 4'-cyano-biphenyl-4-acetic acid is likely mediated through:

- Receptor Binding: The acetic acid moiety may facilitate binding to specific receptors involved in cell signaling pathways.

- Covalent Interactions: The cyano group can participate in nucleophilic attack mechanisms, potentially leading to modifications in protein structure and function.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4'-Cyano-biphenyl-4-acetic acid, and how can reaction yields be optimized?

Answer:

- Key Methods :

- Suzuki-Miyaura Cross-Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) to couple 4-bromophenylacetic acid with 4-cyanophenylboronic acid. Optimize solvent (e.g., THF/water) and base (e.g., Na₂CO₃) to enhance yields .

- Acid-Catalyzed Esterification : Protect the carboxylic acid group during synthesis using methyl ester, followed by deprotection with aqueous HCl .

- Yield Optimization :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) .

Advanced: How can rotational isomerism in the biphenyl core lead to discrepancies in NMR spectral data, and what experimental strategies resolve this?

Answer:

- Cause : Restricted rotation around the biphenyl bond creates rotational isomers (atropisomers), splitting signals in ¹H/¹³C NMR .

- Resolution Strategies :

- Reference Data : Compare with structurally similar compounds (e.g., 2-(3'-Cyano-[1,1'-biphenyl]-4-yl)acetic acid, CAS 893640-23-8) .

Basic: Which spectroscopic techniques are critical for characterizing 4'-Cyano-biphenyl-4-acetic acid?

Answer:

- FT-IR : Confirm cyano (C≡N) stretch at ~2220 cm⁻¹ and carboxylic acid (O-H) at 2500–3300 cm⁻¹ .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and acetic acid protons (δ 3.6–3.8 ppm for CH₂) .

- HPLC-MS : Assess purity (>98%) using C18 columns (acetonitrile/water + 0.1% formic acid) and ESI-MS for molecular ion [M-H]⁻ .

Advanced: How can computational modeling predict the mesomorphic behavior of 4'-Cyano-biphenyl-4-acetic acid derivatives in liquid crystal research?

Answer:

- Methods :

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to evaluate dipole alignment and polarizability .

- Molecular Dynamics (MD) : Simulate phase transitions (e.g., nematic-to-isotropic) using force fields like OPLS-AA .

- Experimental Validation : Compare with derivatives (e.g., 4'-Cyano-4-nonyloxybiphenyl, CAS 58932-13-1) to correlate computational predictions with DSC/TGA data .

Basic: What safety protocols are essential when handling 4'-Cyano-biphenyl-4-acetic acid?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid dust/aerosol inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced: How can conflicting bioactivity data in enzymatic assays be systematically addressed?

Answer:

- Troubleshooting Steps :

- Assay Reprodubility : Validate enzyme source (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH 7.4, 37°C) .

- Control Experiments : Test compound stability (e.g., HPLC monitoring) and exclude solvent interference (DMSO ≤1% v/v) .

- Data Normalization : Use internal standards (e.g., 4-nitrophenol for hydrolases) and statistical tools (e.g., ANOVA for batch variations) .

Advanced: What strategies resolve synthetic challenges in functionalizing the biphenyl core with electron-withdrawing groups?

Answer:

- Electrophilic Substitution : Introduce substituents (e.g., NO₂) using HNO₃/H₂SO₄, followed by reduction to NH₂ and cyanation via Sandmeyer reaction .

- Protection/Deprotection : Temporarily protect the acetic acid group as a methyl ester to prevent side reactions during functionalization .

- Catalytic Systems : Employ CuI/1,10-phenanthroline for Ullmann coupling to attach bulky groups .

Basic: How can researchers validate the purity of 4'-Cyano-biphenyl-4-acetic acid for pharmacological studies?

Answer:

- Chromatography : Use HPLC (C18 column, 254 nm) with acetonitrile/water (70:30) to achieve ≥95% purity .

- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 70.83%, H: 4.63%, N: 5.88% for C15H11NO2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.